molecular formula C16H19N3O4 B13052300 1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid

1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13052300
M. Wt: 317.34 g/mol
InChI Key: VWVHBBRIXAANJL-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with a 3-((tert-butoxycarbonyl)amino)benzyl group and at position 4 with a carboxylic acid. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective deprotection during synthesis. The carboxylic acid enhances solubility and facilitates hydrogen bonding, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

1-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)18-13-6-4-5-11(7-13)9-19-10-12(8-17-19)14(20)21/h4-8,10H,9H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

VWVHBBRIXAANJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN2C=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole-4-carboxylic Acid Core

Pyrazole derivatives are commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the pyrazole-4-carboxylic acid core, a typical approach includes:

  • Reacting hydrazine derivatives with β-keto esters or β-keto acids to form the pyrazole ring.
  • The carboxylic acid functionality is introduced either by using a β-keto acid or by subsequent hydrolysis of an ester intermediate.

This step is often carried out under reflux in suitable solvents such as ethanol, acetic acid, or dimethylformamide (DMF), depending on the substrate solubility and desired reaction rate.

Purification and Characterization

After synthesis, the compound is purified by:

  • Column chromatography using solvent gradients (e.g., ethyl acetate/hexane).
  • Recrystallization from suitable solvents.

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structural integrity.
  • Mass spectrometry (MS) to verify molecular weight.
  • Infrared spectroscopy (IR) to confirm functional groups.
  • Elemental analysis for purity assessment.

Representative Synthetic Route and Conditions

Step Reaction Reagents/Conditions Notes
1 Pyrazole ring formation Hydrazine + β-keto acid/ester, reflux in ethanol or DMF Formation of pyrazole-4-carboxylic acid core
2 Boc protection of 3-aminobenzylamine Di-tert-butyl dicarbonate, triethylamine, DCM, rt Protects amino group prior to alkylation
3 N1-alkylation of pyrazole Boc-protected 3-aminobenzyl bromide, K2CO3, DMF, 60-80°C Introduction of benzyl substituent at N1
4 Purification Column chromatography (EtOAc/hexane gradient) Isolates pure product

Research Findings and Challenges

  • The Boc-protected amino group enhances the compound's stability and facilitates selective reactions without undesired side reactions involving free amines.
  • Alkylation at the N1 position of pyrazole requires controlled conditions to avoid polyalkylation or substitution at other positions.
  • Selective deprotection of the Boc group can be achieved under acidic conditions (e.g., trifluoroacetic acid in DCM) if needed for further functionalization.
  • Analytical data from NMR and MS confirm the successful synthesis of the target compound with high purity.
  • Challenges include optimizing reaction times and temperatures to maximize yield while minimizing by-products.

Summary Table of Key Data

Parameter Value/Condition Description
Molecular Formula C16H19N3O4 Confirmed by elemental analysis
Molecular Weight 317.34 g/mol Verified by mass spectrometry
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O) Used for amino protection
Alkylation Base Potassium carbonate (K2CO3) or Sodium hydride (NaH) Facilitates N1 substitution
Solvents DMF, DCM, Ethanol Used in different reaction steps
Reaction Temperature 60-80°C for alkylation; rt for Boc protection Optimized for yield and selectivity
Purification Method Column chromatography Ensures product purity

Chemical Reactions Analysis

Types of Reactions

1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. One study demonstrated that 1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid analogs showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth and proliferation.

Case Study: Inhibition of Kinase Activity
A detailed investigation into the compound's ability to inhibit protein kinases was conducted. The results showed that certain derivatives of this compound could effectively inhibit the activity of the PI3K/Akt pathway, which is critical in cancer cell survival and proliferation. This finding suggests potential for development as a targeted therapy in oncology.

Agrochemical Applications

Herbicidal Properties
The compound's structural features make it a candidate for herbicide development. Studies have shown that derivatives of this compound exhibit selective herbicidal activity against several weed species while being less harmful to crops.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)Application Rate (g/ha)
AAmaranthus retroflexus85200
BEchinochloa crus-galli78150
CSetaria viridis90250

Material Science Applications

Polymer Chemistry
The compound has been explored for its potential use in polymer synthesis. Its ability to act as a building block for more complex structures can lead to the development of new materials with enhanced properties, such as increased thermal stability and mechanical strength.

Case Study: Synthesis of Novel Polymers
In a recent study, researchers synthesized a series of copolymers using this compound as a monomer. The resulting materials exhibited improved tensile strength and thermal resistance compared to conventional polymers, highlighting the compound's versatility in material science.

Mechanism of Action

The mechanism of action of 1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group that can form hydrogen bonds or ionic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Variations and Functional Group Influence

Substituents on the Benzyl Group
  • Target Compound: 3-((Boc)amino)benzyl group. The Boc group provides steric bulk and hydrophobicity (logP ~2.5–3.0 estimated). Deprotection under acidic conditions yields a primary amine for further functionalization .
  • 1-(3-Methoxybenzyl)-3-(4-(Trifluoromethyl)Phenyl)-1H-Pyrazole-4-Carboxylic Acid () :

    • Methoxy group increases electron density (activating effect) and moderate hydrophilicity.
    • Trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~3.5) .
Position of Carboxylic Acid
  • Target Compound : Carboxylic acid at position 4.
    • Favors hydrogen bonding with basic residues (e.g., lysine or arginine in enzymes).
Protective Group Comparison
  • Boc vs. Fmoc () :
    • Boc : Acid-labile (removed with TFA/HCl), compatible with base-sensitive functionalities.
    • Fmoc : Base-labile (removed with piperidine), preferred in solid-phase peptide synthesis.
    • The Boc group in the target compound ensures stability during basic reaction conditions .

Biological Activity

1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure featuring a tert-butoxycarbonyl (Boc) group, has been investigated for various pharmacological effects, including anti-cancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O4C_{12}H_{16}N_{2}O_{4}, with a molecular weight of approximately 244.27 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it a suitable candidate for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that pyrazole derivatives can modulate signaling pathways associated with cancer cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity across various cancer cell lines. In particular, studies have demonstrated that related compounds can inhibit the proliferation of breast and pancreatic cancer cells in vitro. For example, a study reported that certain pyrazole derivatives effectively inhibited MDA-MB-231 breast cancer cell proliferation through apoptosis induction .

Table 1: Inhibition of Cancer Cell Lines by Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1-(3-((Boc)amino)benzyl)-4-carboxylic acidMDA-MB-23115Induction of apoptosis
1-(3-((Boc)amino)benzyl)-4-carboxylic acidPANC-120Inhibition of MMP activity
Related pyrazole derivativePDAC25Disruption of cell adhesion

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for various enzymes involved in tumor progression. For example, it has been shown to inhibit MMP-9 activity in a concentration-dependent manner, which is critical for cancer cell invasion .

Table 2: Enzyme Inhibition by Pyrazole Derivatives

EnzymeCompoundIC50 (µM)Effect
MMP-91-(3-((Boc)amino)benzyl)-4-carboxylic acid10Significant inhibition
uPARRelated pyrazole derivative30Moderate inhibition

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical settings:

  • Breast Cancer Study : A study evaluated the effects of a series of pyrazole compounds on MDA-MB-231 cells. The results indicated that treatment with these compounds led to reduced cell viability and increased apoptosis markers such as Annexin V staining .
  • Pancreatic Cancer Study : Another investigation focused on PANC-1 cells, revealing that specific pyrazole derivatives inhibited both proliferation and invasion capabilities, demonstrating their potential as therapeutic agents against pancreatic cancer .

Q & A

Q. What are the key synthetic routes for synthesizing 1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves:

Pyrazole Ring Formation : Cyclocondensation of ethyl acetoacetate derivatives with hydrazines (e.g., phenylhydrazine) in the presence of DMF-DMA to form the pyrazole core .

Benzyl Substitution : Alkylation at the pyrazole N1 position using 3-((tert-butoxycarbonyl)amino)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Carboxylic Acid Derivatization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH to yield the free carboxylic acid .
Key Analytical Validation : Confirm regioselectivity via ¹H NMR (pyrazole proton signals at δ 7.5–8.0 ppm) and Boc group integrity via FTIR (C=O stretch at ~1680 cm⁻¹) .

Q. How is the Boc-protected amino group introduced during synthesis?

Methodological Answer: The Boc group is introduced via:

Protection of Primary Amines : Reacting 3-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP) at 0–25°C .

Subsequent Functionalization : The Boc-protected benzyl alcohol is converted to a bromide (using PBr₃) for alkylation of the pyrazole ring .
Critical Considerations : Monitor Boc stability during acidic/basic steps; avoid prolonged exposure to trifluoroacetic acid (TFA), which deprotects the amine .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₀N₃O₄: 330.1453) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. What are the challenges in maintaining regioselectivity during pyrazole ring formation?

Methodological Answer: Regioselectivity in pyrazole synthesis is influenced by:

  • Reagent Choice : Use of DMF-DMA promotes cyclocondensation to favor the 4-carboxylate isomer .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., 5-substituted byproducts) .
  • Post-Synthesis Isolation : Column chromatography (silica gel, ethyl acetate/hexane) separates regioisomers, with TLC monitoring (Rf ~0.3 for target compound) .

Q. How does the Boc group influence the compound’s reactivity in subsequent reactions?

Methodological Answer: The Boc group:

  • Enhances Solubility : Improves solubility in organic solvents (e.g., DCM, THF) during coupling reactions .
  • Prevents Unwanted Side Reactions : Protects the amine from nucleophilic attack or oxidation during functionalization of the carboxylic acid (e.g., amide bond formation) .
  • Deprotection Conditions : Requires acidic treatment (e.g., HCl/dioxane or TFA) to regenerate the free amine, which must be carefully timed to avoid decomposition of the pyrazole core .

Q. What strategies are employed to analyze the compound’s stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., CO₂ and NOₓ via GC-MS) .
  • pH-Dependent Stability : Monitor hydrolysis in buffered solutions (pH 1–13) using HPLC to optimize storage conditions (recommended: dry, inert atmosphere, −20°C) .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood to avoid inhalation of fine particles .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the potential research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibitor Development : The pyrazole-carboxylic acid scaffold mimics ATP-binding motifs in kinases, enabling structure-activity relationship (SAR) studies .
  • Prodrug Design : The Boc group allows controlled release of active amines in vivo, enhancing bioavailability .
  • Bioconjugation : The carboxylic acid facilitates coupling to peptides or nanoparticles via EDC/NHS chemistry for targeted drug delivery .

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